molecular formula C10H11N3O2S B11776284 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11776284
M. Wt: 237.28 g/mol
InChI Key: RMCSOGSYQWYMMT-UHFFFAOYSA-N
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Description

2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a methyl group, and a thiophene ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution Reactions: The thiophene ring can be introduced through a substitution reaction using a suitable thiophene derivative.

    Amino Group Introduction: The amino group can be introduced via nitration followed by reduction or through direct amination.

    Acetic Acid Moiety Addition: The acetic acid group can be added through carboxylation reactions or by using acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring.

    Reduction: Reduction reactions can target the pyrazole ring or the thiophene ring.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be developed as potential drug candidates. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it could inhibit an enzyme involved in a disease pathway or bind to a receptor to elicit a therapeutic response.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(5-Amino-1-methyl-3-(furan-2-yl)-1H-pyrazol-4-yl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the thiophene ring, in particular, can influence its electronic properties and reactivity.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

2-(5-amino-1-methyl-3-thiophen-2-ylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C10H11N3O2S/c1-13-10(11)6(5-8(14)15)9(12-13)7-3-2-4-16-7/h2-4H,5,11H2,1H3,(H,14,15)

InChI Key

RMCSOGSYQWYMMT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CS2)CC(=O)O)N

Origin of Product

United States

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